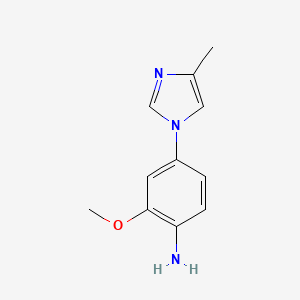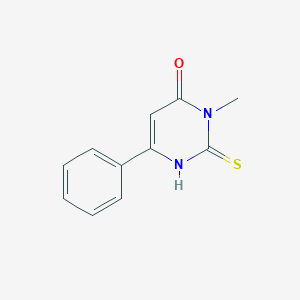
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another approach is the metal-free C-3 chalcogenation (sulfenylation) of pyrimidin-4-ones, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yields and purity, with careful control of reaction conditions to minimize by-products and waste .
化学反応の分析
Types of Reactions
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for sulfenylation, arylsulfonyl chlorides, and sulfonic acids. The reactions are often carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfenylation reactions typically yield 3-arylthio derivatives, while oxidation reactions may produce sulfoxides or sulfones .
科学的研究の応用
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of 3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one include other pyrimidine derivatives, such as:
- 3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
- 5-ethyl-6-(3-methoxyphenyl)-3-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the sulfanylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H10N2OS |
|---|---|
分子量 |
218.28 g/mol |
IUPAC名 |
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |
InChIキー |
VFRPINUEYDMPAE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(NC1=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)


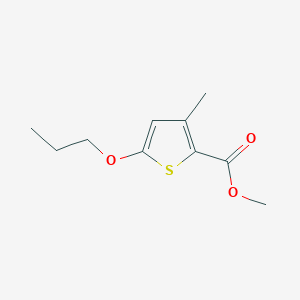
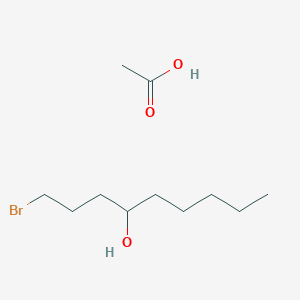
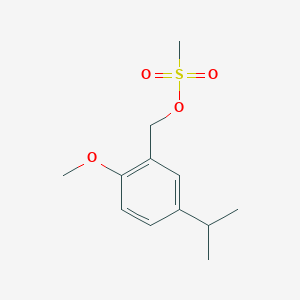
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

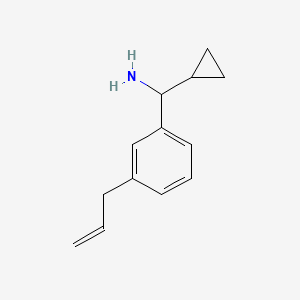
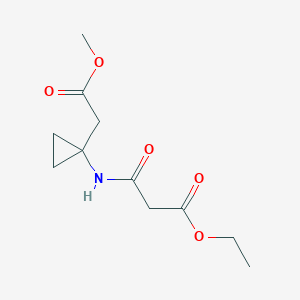
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
